[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE
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Overview
Description
[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then esterified with [(2,4-dimethoxyphenyl)carbamoyl]methyl alcohol under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a dehydrating agent to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers might investigate its use as a drug candidate or as a precursor for pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-CHLOROFURAN-2-CARBOXYLATE: Similar structure but with a chlorine atom instead of bromine.
[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-IODOFURAN-2-CARBOXYLATE: Similar structure but with an iodine atom instead of bromine.
[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-FLUOROFURAN-2-CARBOXYLATE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can affect the compound’s physical and chemical properties.
Properties
IUPAC Name |
[2-(2,4-dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO6/c1-20-9-3-4-10(12(7-9)21-2)17-14(18)8-22-15(19)11-5-6-13(16)23-11/h3-7H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYRIHRVUKMRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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